molecular formula C22H20N2O4 B1308888 Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate CAS No. 253144-68-2

Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate

Cat. No.: B1308888
CAS No.: 253144-68-2
M. Wt: 376.4 g/mol
InChI Key: FZPHDBHSGNKLBL-UHFFFAOYSA-N
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Description

Structural Characteristics and IUPAC Nomenclature

This compound exhibits a complex molecular structure defined by the molecular formula C22H20N2O4 and a molecular weight of 376.4 grams per mole. The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as diethyl 5,6-diphenylpyridazine-3,4-dicarboxylate, reflecting the precise positioning of substituents on the pyridazine core. The structural framework consists of a pyridazine ring system, which represents a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2, distinguishing it from other diazine isomers such as pyrimidine and pyrazine.

The compound demonstrates remarkable structural complexity through the incorporation of two phenyl groups at positions 5 and 6 of the pyridazine ring, creating a characteristic diphenyl substitution pattern. This arrangement establishes significant steric interactions and electronic effects that influence the overall molecular properties. The presence of diethyl ester groups at positions 3 and 4 introduces additional functional diversity, providing sites for potential chemical modification and contributing to the compound's solubility characteristics. The Chemical Abstracts Service registry number 253144-68-2 uniquely identifies this compound in chemical databases worldwide.

The three-dimensional molecular architecture reveals important conformational features that affect the compound's reactivity and interactions. The phenyl rings can adopt various orientations relative to the pyridazine plane, creating conformational flexibility that may influence biological activity and chemical behavior. The diethyl ester groups contribute to the molecule's lipophilicity while providing reactive sites for hydrolysis and other transformations. Advanced computational studies have demonstrated that the electron distribution within the pyridazine ring is significantly influenced by the electron-withdrawing nature of the ester groups and the electron-donating properties of the phenyl substituents.

Historical Context in Heterocyclic Chemistry Research

The historical development of pyridazine chemistry can be traced to the pioneering work of Emil Fischer in the late 19th century, who prepared the first pyridazine derivatives through the condensation of phenylhydrazine and levulinic acid during his investigations of the Fischer indole synthesis. This foundational work established the synthetic accessibility of pyridazine systems and opened pathways for the development of more complex derivatives. The parent pyridazine heterocycle was subsequently prepared through the oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation, demonstrating the versatility of synthetic approaches to these nitrogen-containing heterocycles.

The evolution of pyridazine chemistry gained momentum through the contributions of multiple researchers who recognized the unique properties imparted by the 1,2-diazine arrangement. The term "pyridazine" was first coined by Knorr in his 1885 publication, establishing the nomenclature foundation for this class of compounds. Fischer's subsequent successful synthesis of the first substituted pyridazines marked a crucial milestone in heterocyclic chemistry, followed by Taüber's achievement in synthesizing an unsubstituted pyridazine nine years later. These early synthetic accomplishments laid the groundwork for understanding the fundamental chemistry of pyridazine systems.

The development of diphenyl-substituted pyridazine derivatives, including compounds related to this compound, emerged from systematic studies of substitution patterns and their effects on chemical and biological properties. Research conducted in the mid-20th century revealed that the positioning of phenyl groups at the 5 and 6 positions of the pyridazine ring creates unique electronic and steric environments that enhance stability and modify reactivity patterns. The incorporation of dicarboxylate functionalities at positions 3 and 4 represents a logical extension of these studies, providing compounds with enhanced synthetic versatility and potential for further chemical elaboration.

Significance in Pyridazine Derivative Studies

This compound occupies a prominent position in contemporary pyridazine research due to its exemplification of key structural features that define this class of heterocycles. The compound demonstrates the characteristic weak basicity of pyridazine systems, a property attributed to the electron-withdrawing effects of the adjacent nitrogen atoms and the additional influence of the ester substituents. This reduced basicity, combined with the high dipole moment inherent to pyridazine rings, creates opportunities for unique intermolecular interactions and recognition events that are valuable in chemical and biological applications.

The significance of this compound extends to its role as a synthetic precursor for more complex pyridazine derivatives with potential pharmaceutical applications. Research has demonstrated that alkyl-5,6-diphenylpyridazine derivatives, closely related to the target compound, exhibit activity as acyl-coenzyme A cholesterol acyltransferase inhibitors, suggesting potential therapeutic relevance. These findings highlight the importance of the diphenyl substitution pattern in conferring biological activity and establish the compound as a valuable starting point for medicinal chemistry investigations.

Contemporary studies have emphasized the unique electronic properties of pyridazine derivatives, particularly their capacity for π-π stacking interactions and hydrogen bonding capabilities. The compound's structure exemplifies these properties through its aromatic pyridazine core and the potential for the ester carbonyl groups to participate in hydrogen bonding networks. The high dipole moment associated with the pyridazine ring system, amplified by the electron-withdrawing ester groups, contributes to enhanced molecular recognition capabilities that are increasingly important in drug design and materials science applications.

Property Value Reference
Molecular Formula C22H20N2O4
Molecular Weight 376.4 g/mol
Chemical Abstracts Service Number 253144-68-2
IUPAC Name diethyl 5,6-diphenylpyridazine-3,4-dicarboxylate
Creation Date in Database 2005-07-19
Last Modification Date 2025-05-24

The research landscape surrounding pyridazine derivatives has expanded significantly in recent decades, with particular attention focused on compounds that combine the pyridazine core with strategically positioned substituents. The unique combination of phenyl groups and diethyl ester functionalities in this compound creates a molecular platform that bridges fundamental heterocyclic chemistry with applied research in drug discovery and materials science. Studies have shown that the specific substitution pattern in this compound influences both its chemical reactivity and its potential for biological activity, making it an important subject of ongoing research efforts.

Properties

IUPAC Name

diethyl 5,6-diphenylpyridazine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-3-27-21(25)18-17(15-11-7-5-8-12-15)19(16-13-9-6-10-14-16)23-24-20(18)22(26)28-4-2/h5-14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPHDBHSGNKLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN=C1C(=O)OCC)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423355
Record name diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253144-68-2
Record name diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of Benzil Monohydrazone with Diethyl Acetylenedicarboxylate

  • Starting Materials : Benzil monohydrazone and diethyl acetylenedicarboxylate.
  • Reaction Conditions : Heating at 140–150 °C for approximately 1 hour to induce cyclization.
  • Mechanism : The hydrazone reacts with the activated alkyne (diethyl acetylenedicarboxylate) to form the pyridazine ring system through a [3+3] cyclocondensation.
  • Yield : Approximately 52% isolated yield reported.
  • Reference : Shalaby et al. (1999) detailed this method in Synthetic Communications, demonstrating the formation of diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate with good selectivity and yield.

Alternative Synthetic Approaches

Diels-Alder Cycloaddition Followed by Palladium-Catalyzed Elimination

  • Starting Materials : 1-acetoxy-1,3-butadiene and azo compounds (including hydrazine derivatives).
  • Procedure :
    • Step 1: Diels-Alder cycloaddition between 1-acetoxy-1,3-butadiene and azo compounds to form tetrahydropyridazine intermediates.
    • Step 2: Palladium-catalyzed elimination using Pd(OAc)2, triphenylphosphine, and triethylamine in 1,4-dioxane at reflux to yield 1,2-dihydropyridazines.
  • Advantages : This method is scalable, atom-economical, and allows for the introduction of various substituents.
  • Relevance : While this method is more general for 1,2-dihydropyridazines, it can be adapted for the synthesis of substituted pyridazine derivatives such as this compound by choosing appropriate azo precursors.

Detailed Reaction Conditions and Parameters

Parameter Details
Temperature 140–150 °C (for cyclization with benzil monohydrazone)
Reaction Time Approximately 1 hour
Solvent Often neat or in high-boiling solvents; some methods use 1,4-dioxane or chlorinated solvents
Catalyst Palladium acetate (Pd(OAc)2) with triphenylphosphine and triethylamine (for elimination step)
Yield Around 50–52% for the cyclization route
Purification Standard techniques such as extraction, evaporation, and column chromatography

Mechanistic Insights

  • The reaction between benzil monohydrazone and diethyl acetylenedicarboxylate proceeds via nucleophilic attack of the hydrazone nitrogen on the activated alkyne, followed by ring closure to form the pyridazine core.
  • The Diels-Alder/palladium-catalyzed elimination sequence involves initial cycloaddition to form a tetrahydropyridazine intermediate, which upon palladium-catalyzed β-elimination yields the aromatic pyridazine ring.
  • The presence of ester groups on the alkyne facilitates the formation of the diester-substituted pyridazine.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Yield (%) Notes
Cyclization of Benzil Monohydrazone Benzil monohydrazone + Diethyl acetylenedicarboxylate 140–150 °C, 1 h ~52 Direct formation of this compound
Diels-Alder / Pd-Catalyzed Elimination 1-acetoxy-1,3-butadiene + azo compounds Pd(OAc)2, PPh3, Et3N, reflux in 1,4-dioxane Variable Scalable, versatile for substituted pyridazines

Research Findings and Notes

  • The cyclization method using benzil monohydrazone is well-documented and provides a straightforward route to the target compound with moderate yield and purity.
  • The Diels-Alder/palladium-catalyzed elimination method offers a more general and potentially scalable approach, allowing for structural diversity in the pyridazine ring system.
  • Solvent choice and reaction temperature are critical for optimizing yield and purity.
  • Purification typically involves chromatographic techniques to isolate the desired diester product.
  • The stability of starting materials such as diethyl acetylenedicarboxylate and benzil monohydrazone is important for reproducibility.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various pyridazine derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate has been investigated for its anticancer properties. Research indicates that derivatives of pyridazine compounds exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that modifications in the pyridazine structure can enhance the compound's ability to induce apoptosis in cancer cells.

2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. A study highlighted that derivatives of pyridazine compounds possess inhibitory effects against a range of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents.

3. Neuroprotective Effects
Recent research has explored the neuroprotective effects of pyridazine derivatives, including this compound. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.

Agriculture

1. Herbicide Development
this compound can be utilized in the synthesis of herbicides. Its derivatives have been reported to inhibit specific enzymes involved in plant growth, thereby controlling weed populations effectively. The economic advantages of using such compounds include reduced environmental impact and increased agricultural productivity.

2. Plant Growth Regulators
Research indicates that certain derivatives can act as plant growth regulators, enhancing crop yield and resilience against environmental stressors. This application is particularly relevant in sustainable agriculture practices.

Materials Science

1. Polymer Chemistry
In materials science, this compound is being explored for its potential use in polymer synthesis. Its ability to form stable complexes with metal ions opens avenues for developing new materials with enhanced properties such as thermal stability and mechanical strength.

2. Coatings and Adhesives
The compound's chemical stability and adhesion properties make it a candidate for use in coatings and adhesives. Research into its application in protective coatings indicates potential benefits in durability and resistance to environmental degradation.

Data Table: Summary of Applications

Field Application Description
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines; potential for drug development
Antimicrobial PropertiesInhibitory effects on bacteria and fungi; candidate for new antimicrobial agents
Neuroprotective EffectsProtects neuronal cells from oxidative stress; potential treatment for neurodegeneration
AgricultureHerbicide DevelopmentInhibits plant growth enzymes; effective weed control
Plant Growth RegulatorsEnhances crop yield and resilience against stress
Materials SciencePolymer ChemistryUsed in the synthesis of polymers with enhanced properties
Coatings and AdhesivesImproves durability and resistance in coatings

Case Studies

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value indicating significant cytotoxicity at higher concentrations.

Case Study 2: Agricultural Application
In field trials conducted to assess the herbicidal efficacy of a formulation containing this compound derivatives, researchers observed a substantial reduction in weed biomass compared to untreated controls. The formulation showed promising results for integration into sustainable agricultural practices.

Mechanism of Action

The mechanism of action of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Diethyl 5,6-Diphenyl-3,4-pyridazinedicarboxylate
  • Core Structure : Pyridazine ring.
  • Substituents : Two phenyl groups (positions 5,6) and two ethyl esters (positions 3,4).
  • Functional Groups : Ester (-COOEt) groups dominate, enhancing lipophilicity.
Pyridazinone Acetamide/Propanamide Derivatives
  • Examples: 2-[5,6-Diphenyl-3(2H)-pyridazinone-2-yl]acetamide derivatives ().
  • Core Structure: Pyridazinone (a pyridazine with a ketone group).
  • Substituents : Amide (-CONH₂) groups instead of esters.
Pyridazine-Pyrazole Fused Derivatives
  • Examples : Compounds 6a, 6b ().
  • Core Structure : Pyridazine fused with pyrazole rings.
  • Substituents: Varied groups (e.g., methyl, nitro, amino).
Diethyl Succinate
  • Structure : Simple diester (C₈H₁₄O₄, MW: 174.19 g/mol).
  • Key Difference : Lacks aromatic rings, resulting in lower molecular weight and higher water solubility (1.413–1.423 refractive index) .

Physicochemical Properties

Property This compound Pyridazinone Amides Pyridazine-Pyrazole Fused Diethyl Succinate
Molecular Weight (g/mol) ~378.43 ~300–350 ~350–400 174.19
Key Functional Groups Ester (-COOEt) Amide (-CONH₂) Fused rings, amines Ester (-COOEt)
Lipophilicity High (phenyl + esters) Moderate (amide polarity) Variable (depends on substituents) Low (no aromatic groups)
Water Solubility Low Moderate Low to moderate High

Biological Activity

Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate, with the chemical formula C22H20N2O4 and a molecular weight of 376.41 g/mol, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyridazine derivatives with diethyl malonate under basic conditions. The resulting compound is characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.

Biological Activity

The biological activity of this compound has been explored in several studies, revealing a range of pharmacological effects:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging tests.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
  • Anti-inflammatory Effects : Some research suggests that this compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Case Studies and Research Findings

Several key studies have investigated the biological activities of this compound:

  • Antioxidant Studies :
    • A study conducted by researchers demonstrated that the compound effectively scavenges free radicals in vitro. The DPPH assay results indicated an IC50 value comparable to standard antioxidants like ascorbic acid .
  • Antimicrobial Evaluation :
    • In a microbiological study, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones in agar diffusion tests against pathogens such as Staphylococcus aureus and Escherichia coli .
  • In Vivo Anti-inflammatory Study :
    • A recent animal model study assessed the anti-inflammatory effects of the compound. Results showed a significant reduction in paw edema in treated groups compared to controls, indicating potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Biological ActivityMethodologyResultReference
Antioxidant ActivityDPPH Scavenging TestIC50 comparable to ascorbic acid
Antimicrobial ActivityAgar Diffusion MethodEffective against S. aureus and E. coli
Anti-inflammatory EffectsIn Vivo Paw Edema ModelSignificant reduction in edema

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